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molecular formula C14H21N3O2 B8773399 Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No. B8773399
M. Wt: 263.34 g/mol
InChI Key: UBSQRANNNQODLZ-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

tert-Butyl 3-(6-aminopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (1.5 g, 5.74 mmol, Eq: 1.00) was dissolved in MeOH (60 ml). The solution was purged with argon and then treated with palladium on activated carbon (Degussa) (6.11 mg, 57.4 μmol, Eq: 0.01). The suspension was purged with hydrogen and stirred under a hydrogen atmosphere for 48 h. The reaction mixture was filtered through a 45 μm frit. The filtrate was concentrated in vacuo to give tert-butyl 3-(6-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.63 g) The enantiomers were separated using chiral SFC HPLC.
Name
tert-Butyl 3-(6-aminopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.11 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=2)=[CH:4][CH:3]=1>CO.[Pd]>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
tert-Butyl 3-(6-aminopyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C=1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.11 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with argon
CUSTOM
Type
CUSTOM
Details
The suspension was purged with hydrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a 45 μm frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 107.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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